1-cyclopropyl-1H-pyrrole-2-carbaldehyde

描述

Contextualization within Heterocyclic Chemistry and Pyrrole (B145914) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are ubiquitous in nature and are foundational to the metabolism of all living cells. chemicalbook.com The pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a particularly important scaffold. mdpi.com It is the core component of many vital natural products, including heme, chlorophyll, vitamin B12, and various alkaloids and bile pigments. chemicalbook.commdpi.com

Pyrrole and its derivatives are recognized for their diverse and significant biological activities, which has led to their widespread use in pharmaceuticals, agrochemicals, and veterinary products. chemicalbook.comrsc.org Compounds containing the pyrrole moiety have demonstrated efficacy as anti-inflammatory, antibiotic, antitumor, and cholesterol-lowering agents. rsc.org 1-cyclopropyl-1H-pyrrole-2-carbaldehyde belongs to this important class of N-substituted pyrrole derivatives, which are extensively studied for their potential therapeutic applications. chemimpex.comnih.gov

The Significance of N-Substitution with the Cyclopropyl (B3062369) Moiety in Pyrrole Chemistry

The introduction of a cyclopropyl group onto a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. scientificupdate.com The cyclopropane (B1198618) ring is a small, rigid, three-membered carbocycle with unique electronic properties, including shorter C-C bonds with enhanced p-character compared to larger rings or aliphatic chains. scientificupdate.com

Substituting the nitrogen of the pyrrole ring with a cyclopropyl group, as seen in this compound, can confer several advantageous properties. The cyclopropyl fragment is often used to:

Increase Potency: The rigid structure can lock the molecule into a conformation that is optimal for binding to a biological target. scientificupdate.com

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger, making the molecule less susceptible to metabolic degradation by enzymes like the cytochrome P-450 family. scientificupdate.comnih.gov

Improve Pharmacokinetic Properties: The group can influence properties such as solubility and cell permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. semanticscholar.org

Reduce Off-Target Effects: By fine-tuning the molecule's shape and electronics, the cyclopropyl group can increase selectivity for the intended target, thereby minimizing unwanted side effects. scientificupdate.com

The proven track record of cyclopropyl-containing molecules in approved drugs underscores the strategic importance of this moiety in modern drug discovery. scientificupdate.com

Overview of Research Trajectories for Formyl Pyrrole Derivatives

The formyl group (–CHO), or carbaldehyde, is a highly versatile functional group in organic synthesis. When attached to a pyrrole ring, as in pyrrole-2-carbaldehydes, it opens up numerous avenues for chemical modification. These compounds are key intermediates in the synthesis of a wide array of more complex heterocyclic systems and natural products. rsc.orgnih.gov

Research on formyl pyrrole derivatives follows several key trajectories:

Synthesis of Bioactive Molecules: The aldehyde functionality serves as a handle for constructing larger molecules with therapeutic potential. For instance, Vilsmeier-Haack formylation is a common method to introduce the formyl group onto the pyrrole ring, creating intermediates that can be further elaborated. rsc.orgnih.gov These intermediates are used in the development of agents targeting conditions like malaria and various inflammatory diseases. semanticscholar.orgnih.gov

Natural Product Synthesis: Many naturally occurring bioactive compounds feature a 2-formylpyrrole core. rsc.org Synthetic chemists often target the synthesis of these natural products to confirm their structure and to produce them in larger quantities for biological testing. nih.gov For example, the total synthesis of pyrrolemarumine, an aglycone alkaloid, relies on the selective functionalization of a 2-formylpyrrole. nih.gov

Biocatalysis and Green Chemistry: Recent research has explored enzymatic and biocatalytic methods for producing pyrrole-2-carbaldehydes. One innovative approach involves the carboxylation of pyrrole using a UbiD family enzyme, followed by reduction to the aldehyde by a carboxylic acid reductase (CAR). mdpi.com This one-pot biocatalytic system represents a move towards more sustainable and environmentally friendly chemical manufacturing. mdpi.com

The study of formyl pyrrole derivatives remains a vibrant area of research, driven by their utility in synthesizing complex molecules and their presence in numerous biologically active compounds. rsc.orgmdpi.com

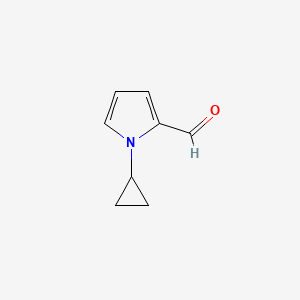

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopropylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXARQIEKNOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271482 | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039758-67-2 | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039758-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Synthesis of 1 Cyclopropyl 1h Pyrrole 2 Carbaldehyde and Analogs

Direct Formylation Methodologies for N-Cyclopropylpyrroles

The introduction of a formyl group onto the N-cyclopropylpyrrole scaffold is a direct and common strategy. This typically involves electrophilic aromatic substitution, where the electron-rich pyrrole (B145914) ring attacks a suitable formylating agent. The regioselectivity of this reaction is crucial, with the C2 position being the most favorable site for substitution due to the electronic properties of the pyrrole ring. chemistrysteps.com

Electrophilic Formylation Protocols (e.g., Vilsmeier-Haack Variants)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. youtube.com Subsequently, the electron-rich N-cyclopropylpyrrole attacks the Vilsmeier reagent. This electrophilic aromatic substitution preferentially occurs at the C2 position. chemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. wikipedia.org The Vilsmeier-Haack reaction is generally mild and efficient, making it a preferred method for this transformation. ijpcbs.com

Table 1: Vilsmeier-Haack Reaction Conditions

| Parameter | Description |

| Substrate | N-Cyclopropylpyrrole |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Solvent | Dichloromethane (DCM), DMF |

| Mechanism | Electrophilic Aromatic Substitution |

| Intermediate | Iminium ion |

| Product | This compound |

Reimer-Tiemann and Related Carbonyl Introduction Routes

The Reimer-Tiemann reaction offers another route for the ortho-formylation of electron-rich aromatic systems, including phenols and heterocycles like pyrrole. mychemblog.comwikipedia.org This reaction is characterized by its use of chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution. wikipedia.org

Under these conditions, chloroform is deprotonated by the hydroxide (B78521) base to form a trichloromethyl anion, which rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). wikipedia.org The N-cyclopropylpyrrole, existing in its deprotonated (pyrrolide) form in the basic medium, acts as the nucleophile. The nucleophilic attack on the dichlorocarbene leads to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate under the basic reaction conditions replaces the chlorine atoms with hydroxyl groups, which then tautomerize and eliminate water to yield the aldehyde. While effective for phenols, the application of the Reimer-Tiemann reaction to pyrroles can sometimes lead to side products, including ring-expansion products like chloropyridines. organicreactions.org

Exploration of Alternative Formylating Agents and Conditions

Beyond the classical methods, research has explored other formylating agents to achieve the C2-formylation of pyrroles. These alternatives often aim for milder conditions, improved selectivity, or different functional group tolerance. One such approach is the use of glyoxylic acid in a site-selective decarboxylative direct formylation of nitrogen heterocycles. acs.org This method can provide a metal-free alternative for introducing the aldehyde functionality. Other specialized formylating agents and catalytic systems continue to be developed to enhance the efficiency and scope of direct formylation on sensitive heterocyclic substrates.

Pyrrole Ring Annulation Incorporating the N-Cyclopropyl Group

An alternative synthetic strategy involves constructing the pyrrole ring itself from acyclic precursors that already contain the N-cyclopropyl moiety. This approach is particularly useful when the required starting materials are readily available and allows for the introduction of various substituents on the pyrrole ring from the outset.

Cyclocondensation Reactions (e.g., Paal-Knorr Synthesis with Cyclopropylamines)

The Paal-Knorr synthesis is arguably the most straightforward and common method for preparing pyrroles. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com To synthesize N-cyclopropylpyrroles, cyclopropylamine (B47189) is used as the amine component.

The reaction mechanism involves the initial formation of a hemiaminal upon the nucleophilic attack of the cyclopropylamine on one of the carbonyl groups of the 1,4-diketone. This is followed by the formation of an imine. An intramolecular cyclization then occurs as the remaining enolized carbonyl attacks the imine. The final step is a dehydration of the resulting heterocyclic intermediate to yield the aromatic N-cyclopropylpyrrole ring. alfa-chemistry.com The reaction is typically promoted by heat or a weak acid catalyst. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted N-cyclopropylpyrroles by simply varying the substituents on the 1,4-dicarbonyl starting material. rhhz.net

Table 2: Paal-Knorr Synthesis for N-Cyclopropylpyrroles

| Component | Example | Role |

| Dicarbonyl | Hexane-2,5-dione | Provides the 4-carbon backbone of the pyrrole ring |

| Amine | Cyclopropylamine | Provides the nitrogen atom and the N-substituent |

| Catalyst | Acetic Acid | Facilitates dehydration and cyclization steps |

| Product | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | A substituted N-cyclopropylpyrrole |

Catalytic Cyclization Strategies (e.g., Transition Metal-Mediated Processes)

Modern organic synthesis has seen the development of powerful catalytic methods for the construction of heterocyclic rings. Transition metals such as palladium, ruthenium, iron, and gold are frequently employed to catalyze cyclization and cycloisomerization reactions to form pyrroles. organic-chemistry.orgnih.gov

For instance, palladium-catalyzed processes can be used to synthesize pyrroles through the cyclization of appropriately functionalized precursors. researchgate.net One general approach involves the ring-closing metathesis of diallylamines, catalyzed by ruthenium complexes, to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org By starting with N,N-diallylcyclopropylamine, this strategy could be adapted to form the N-cyclopropylpyrrole core. Similarly, gold-catalyzed cyclization of N-alkynic amides provides another efficient route to functionalized pyrrole-containing scaffolds. nih.gov These catalytic methods often offer high efficiency, mild reaction conditions, and excellent functional group tolerance, representing a sophisticated alternative to classical condensation reactions for assembling the N-cyclopropylpyrrole system.

Sustainable and Green Synthetic Routes to N-Cyclopropylpyrroles

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, have spurred the development of more environmentally benign methods for synthesizing N-substituted pyrroles. beilstein-journals.org Traditional methods often rely on harsh conditions and volatile organic solvents. In contrast, modern sustainable approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. bohrium.com

The Paal-Knorr synthesis, a classical method for pyrrole formation involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to greener conditions. bohrium.comrgmcet.edu.in For the synthesis of N-cyclopropylpyrroles, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with cyclopropylamine. Green variations of this reaction utilize water as a solvent, employ solid acid catalysts like clays (B1170129) or zeolites that can be recovered and reused, or are performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction and improve yields. bohrium.comresearchgate.netresearchgate.net

Another significant green route is the Clauson-Kaas reaction, which typically involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. beilstein-journals.orgnih.gov Sustainable modifications of this reaction have been developed, including the use of water as a solvent and employing mild, recoverable catalysts. beilstein-journals.orgnih.gov These adaptations are directly applicable to the synthesis of N-cyclopropylpyrroles by using cyclopropylamine as the primary amine.

Below is a table summarizing various green approaches to the synthesis of N-substituted pyrroles, which are applicable to the synthesis of N-cyclopropylpyrroles.

| Reaction Name | Green Modification | Reactants | Catalyst/Conditions | Solvent | Ref |

| Paal-Knorr | Solvent-free, reusable catalyst | 1,4-dicarbonyl, Cyclopropylamine | Smectite clays | None | bohrium.com |

| Paal-Knorr | Mechanochemical activation | 2,5-Hexanedione, Amine | Citric acid (biosourced) | Solvent-free | researchgate.net |

| Paal-Knorr | Heterogeneous catalyst | Hexane-2,5-dione, Amines | Fe(ClO4)3/SiO2 | Solvent-free | bohrium.com |

| Clauson-Kaas | Aqueous medium | 2,5-Dimethoxytetrahydrofuran, Amine | ZrOCl2·8H2O | Water | beilstein-journals.org |

| Clauson-Kaas | Mild conditions | 2,5-Dimethoxytetrahydrofuran, Chiral amines | Acetate buffer | Water | beilstein-journals.org |

One-Pot and Multicomponent Reaction Sequences

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for the construction of complex molecules like this compound and its analogs from simple starting materials in a single synthetic operation. orientjchem.orgbohrium.comnih.gov These approaches offer significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, aligning well with the principles of green chemistry. orientjchem.org

While specific one-pot or multicomponent reactions leading directly to this compound are not extensively documented, the general methodologies for the synthesis of substituted pyrroles can be adapted. For instance, a multicomponent reaction involving an amine (cyclopropylamine), a dicarbonyl compound, and a source of the formyl group or its precursor could potentially be devised. Several MCRs for the synthesis of polysubstituted pyrroles have been reported, often employing catalysts to facilitate the cascade of reactions. nih.govresearchgate.net

The following table outlines representative multicomponent strategies for the synthesis of substituted pyrroles that could be adapted for N-cyclopropyl analogs.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref |

| Three-component | Aldehydes, N-(Sulfonamido)-acetophenones, Activated methylene (B1212753) compounds | Acetonitrile, DDQ oxidation | Polysubstituted 2-aminopyrroles | nih.gov |

| Three-component | Primary amine, Alkyl propiolate, Diethyl oxalate | Catalyst-free | Polysubstituted pyrroles | orientjchem.org |

| Three-component | β-Dicarbonyl compound, Amine, α-Haloester | InCl3, Microwave | Highly substituted pyrroles | orientjchem.org |

Conversion and Derivatization Pathways from Precursors to this compound

Oxidative Transformations to the Formyl Group

A common strategy for the introduction of a formyl group at the 2-position of a pyrrole ring is through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org 1-Cyclopropyl-1H-pyrrole, being an electron-rich heterocycle, is a suitable substrate for this transformation. The reaction proceeds via an electrophilic substitution, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is influenced by both steric and electronic factors, with formylation generally favoring the less hindered α-position. rsc.org

Hydrolytic or Reductive Conversions of Nitrile or Other Functional Groups

The formyl group of this compound can also be accessed through the conversion of other functional groups, such as a nitrile or an ester, at the 2-position.

The hydrolysis of a nitrile group (CN) to a carboxylic acid, followed by reduction to the aldehyde, is a possible, albeit multi-step, route. A more direct approach involves the partial reduction of a nitrile or an ester. Diisobutylaluminium hydride (DIBAL-H) is a widely used reducing agent for the conversion of esters and nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol or amine. chemistrysteps.com Therefore, a precursor such as ethyl 1-cyclopropyl-1H-pyrrole-2-carboxylate or 1-cyclopropyl-1H-pyrrole-2-carbonitrile could be effectively reduced to this compound using DIBAL-H. The synthesis of pyrrole-2-carbonitriles can be achieved through methods such as the cyclocondensation of enones with aminoacetonitrile. researchgate.net

The following table summarizes these conversion pathways.

| Precursor Functional Group | Reagent/Reaction | Conditions | Product Functional Group | Ref |

| C-H at 2-position | POCl3, DMF (Vilsmeier-Haack) | Electrophilic substitution, then hydrolysis | Aldehyde (-CHO) | organic-chemistry.orgijpcbs.com |

| Nitrile (-CN) | DIBAL-H | Low temperature (e.g., -78 °C) | Aldehyde (-CHO) | chemistrysteps.commasterorganicchemistry.com |

| Ester (-COOR) | DIBAL-H | Low temperature (e.g., -78 °C) | Aldehyde (-CHO) | chemistrysteps.comyoutube.com |

| Carboxylic Acid (-COOH) | HBr (generated in situ) | Continuous flow | Carboxylic Acid (from tert-butyl ester) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Pyrrole 2 Carbaldehyde

Reactions at the Formyl Group: Nucleophilic Attack and Condensation Reactions

The aldehyde (formyl) group at the C2 position of the pyrrole (B145914) ring is a primary site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electron-donating nature of the N-cyclopropylpyrrole system.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the formyl group is electrophilic and readily reacts with primary amines and their derivatives to form carbon-nitrogen double bonds. This is a fundamental reaction for synthesizing imines (Schiff bases), oximes, and hydrazones, which are valuable intermediates in organic synthesis.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these derivatives from pyrrole-2-carbaldehydes is well-documented. For instance, various substituted pyrrole aldehydes have been condensed with hydrazides to form novel pyrrole hydrazones. In one study, pyrrole-based carbohydrazides were reacted with different pyrrole aldehydes in heated glacial acetic acid to yield the corresponding hydrazones.

Specific examples from the literature for related pyrrole-2-carbaldehydes demonstrate this reactivity:

Hydrazone Formation: Pyrrole aldehydes react with hydrazides to form hydrazones, which have been investigated for their biological activity.

Oxime Synthesis: The aldoximes of pyrrole-2-carbaldehyde and its N-methyl derivative have been synthesized and subsequently dehydrated to produce the corresponding nitriles. researchgate.net

Table 1: Examples of Imine, Oxime, and Hydrazone Formation from Pyrrole-2-Carbaldehydes

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| Pyrrole Hydrazide | Substituted Pyrrole Aldehyde | Hydrazone | Glacial acetic acid, heating |

| Pyrrole-2-carbaldehyde | Hydroxylamine | Oxime | Dehydration of the aldoxime yields the nitrile researchgate.net |

| Pyrrole-2-carbaldehyde | Ferrocenecarboxylic acid hydrazide | Hydrazone | N/A |

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The formyl group of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde is an excellent substrate for this reaction.

Research on the parent 1H-pyrrole-2-carbaldehyde has shown its successful condensation with various substituted phenyl acetonitriles in the presence of ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) and catalytic piperidine. This reaction yields 3-substituted-(1H-pyrrol-2-yl)acrylonitriles in good to excellent yields. Similarly, an eco-friendly Knoevenagel condensation between pyrrole-2-carboxyaldehyde and 3-cyanoacetylindole has been achieved using L-proline as a catalyst in an aqueous medium.

These reactions proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step typically follows to yield the final α,β-unsaturated product.

Table 2: Knoevenagel Condensation Reactions of Pyrrole-2-Carbaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield |

| 1H-Pyrrole-2-carbaldehyde | Substituted Phenyl Acetonitriles | Piperidine / [BMIM][Br] | 3-substituted-(1H-pyrrol-2-yl)acrylonitriles | Up to 98% |

| Pyrrole-2-carboxyaldehyde | 3-Cyanoacetylindole | L-Proline / Water | 2-(Indole-3-carbonyl)-3-(pyrrol-2-yl)acrylonitrile derivative | Excellent |

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the presence of an electron-withdrawing formyl group at the C2 position significantly influences this reactivity.

Electrophilic Substitution Reactions on the Pyrrole Core

Unsubstituted pyrrole undergoes electrophilic substitution preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion). onlineorganicchemistrytutor.comslideshare.netpearson.com When the C2 position is occupied, as in this compound, the scenario changes. The formyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack.

This deactivating effect directs incoming electrophiles to the remaining positions on the ring. The directing influence of the C2-formyl group generally favors substitution at the C4 and C5 positions. For instance, the nitration of 2-pyrrolecarbonitrile, which has similar electronic properties to the carbaldehyde, yields a mixture of the 4-nitro and 5-nitro isomers. researchgate.net Similarly, halogenation of substituted pyrrole-2-carboxylates has been shown to occur at the C4 position. nih.gov Alkylation reactions have also been developed to selectively introduce substituents at the C4 position of pyrrole-2-carbaldehyde compounds. google.com

Common electrophilic substitution reactions include:

Nitration: Typically carried out with milder reagents like acetyl nitrate (B79036) (HNO₃ in acetic anhydride) to prevent the acid-catalyzed polymerization and degradation that occurs with strong acids like H₂SO₄. stackexchange.com

Halogenation: Pyrrole is highly reactive towards halogens, often leading to polyhalogenation. mbbcollege.inquimicaorganica.org To achieve monosubstitution on a deactivated ring, controlled conditions and specific halogenating agents like N-chlorosuccinimide are employed. nih.gov

Sulfonation: This is often performed using a pyridine-sulfur trioxide complex to avoid the harsh conditions of fuming sulfuric acid. quimicaorganica.org

Cycloaddition Reactions Involving the Pyrrole Moiety

The π-electron system of the pyrrole ring can participate in cycloaddition reactions, although its aromatic character means it is less reactive as a diene than non-aromatic counterparts. However, derivatives of pyrrole-2-carbaldehyde can be precursors to reactive intermediates that readily undergo cycloadditions.

A notable example is the organocatalytic, enantioselective [6+2]-cycloaddition. In this process, 1H-pyrrole-2-carbinols (which can be formed by the reduction of the corresponding carbaldehydes) are dehydrated in the presence of a chiral Brønsted acid catalyst. This generates a reactive 2-methide-2H-pyrrole (an azafulvene) intermediate. This intermediate can then be trapped by a dienophile, such as an aryl acetaldehyde, to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high stereoselectivity.

Ring-Opening and Rearrangement Processes

The presence of a strained cyclopropyl (B3062369) group attached to the pyrrole nitrogen introduces the potential for unique ring-opening and rearrangement reactions. The high ring strain energy of cyclopropane (B1198618) (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation.

While specific studies on the ring-opening of this compound are not prevalent, the general reactivity of cyclopropanes is well-established.

Radical Reactions: The cyclopropylcarbinyl radical is a classic radical clock. The addition of a radical to a system adjacent to the cyclopropyl ring can induce ring-opening to form a homoallyl radical.

Acid-Catalyzed Opening: Lewis or Brønsted acids can coordinate to the pyrrole system or the carbonyl oxygen, activating the cyclopropyl ring towards nucleophilic attack and subsequent opening.

Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to a variety of rearrangement and cycloaddition pathways.

The proximity of the pyrrole's π-system can stabilize intermediates formed during the ring-opening process, potentially facilitating these transformations under milder conditions than those required for simple alkylcyclopropanes.

Stereoelectronic and Conformational Influence of the N-Cyclopropyl Substituent

The N-cyclopropyl substituent in this compound exerts a significant influence on the molecule's reactivity and conformational behavior. This is due to the unique electronic properties of the cyclopropyl group and the steric interactions that dictate its preferred orientation relative to the pyrrole ring.

Impact on Pyrrole Ring Reactivity

The reactivity of the pyrrole ring is modulated by the stereoelectronic effects of the N-cyclopropyl substituent. The orientation of the cyclopropyl group relative to the pyrrole ring affects the overlap of the cyclopropyl's Walsh orbitals with the π-system of the pyrrole. This interaction can either increase or decrease the electron density of the pyrrole ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

The cyclopropyl group is known to be electron-donating when its C-C bonds are aligned with an adjacent π-system, a conformation often referred to as "bisected." In this alignment, hyperconjugation between the cyclopropyl's bent bonds and the pyrrole's p-orbitals can enhance the electron density of the ring, potentially activating it towards electrophilic substitution. Conversely, in a "perpendicular" conformation, this electronic communication is minimized.

Conformational Preferences and Rotational Barriers

The rotation of the N-cyclopropyl group relative to the pyrrole ring is not free and is characterized by distinct energy minima and rotational barriers. The conformational preferences are dictated by the need to minimize steric hindrance between the hydrogens of the cyclopropyl ring and the atoms of the pyrrole ring, particularly the hydrogen at the C5 position and the oxygen of the 2-carbaldehyde group.

Computational studies on analogous systems, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, have provided insight into the rotational energy profile of a cyclopropyl group attached to a heteroaromatic ring. nih.gov These studies, employing density functional theory (B3LYP) and Møller-Plesset perturbation theory (MP2), have shown that specific conformations are energetically favored. nih.gov For heteroaryl cyclopropanes, two primary conformations are considered: one where the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the heteroaromatic ring, and another where it is rotated by 180 degrees. nih.gov

Below is an illustrative data table based on computational findings for a related heteroaryl cyclopropane system, demonstrating the concept of rotational energy barriers. nih.gov

| Computational Method | Conformer (Dihedral Angle τ) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| B3LYP/6-31+G(d) | M1 (τ ≈ 0°) | 0.2 | ~3.5 |

| B3LYP/6-31+G(d) | M2 (τ = 180°) | 0.0 | |

| MP2(full)/6-31+G(d) | M1 (τ ≈ 0°) | 0.5 | ~4.0 |

| MP2(full)/6-31+G(d) | M2 (τ = 180°) | 0.0 |

This table is illustrative and based on data for 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide to demonstrate the concept of conformational energies and rotational barriers. The dihedral angle τ is defined as ∠(N_O–C–C_CP–H). M1 and M2 represent two different stable conformers. nih.gov

The rotational barrier is the energy required to move from one stable conformation to another, passing through a higher-energy transition state. The magnitude of this barrier influences the dynamic behavior of the molecule. A higher barrier would imply that the different conformers are more stable and less likely to interconvert at room temperature.

Computational Chemistry and Theoretical Studies on 1 Cyclopropyl 1h Pyrrole 2 Carbaldehyde

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it a suitable tool for studying systems like 1-cyclopropyl-1H-pyrrole-2-carbaldehyde.

The pyrrole (B145914) ring is an aromatic heterocycle, and its aromaticity is a key determinant of its chemical behavior. The lone pair of electrons on the nitrogen atom participates in the π-conjugated system, resulting in a total of 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π electrons). libretexts.orguobaghdad.edu.iqpharmaguideline.com The cyclopropyl (B3062369) and carbaldehyde substituents can influence the electron density distribution and aromaticity of the pyrrole ring.

Theoretical studies on pyrrole and its derivatives have shown that the nitrogen atom donates electron density into the ring, which enhances its reactivity towards electrophiles. pearson.com The presence of an electron-withdrawing carbaldehyde group at the 2-position is expected to decrease the electron density of the ring, while the cyclopropyl group at the 1-position may have a more complex electronic effect. DFT calculations can quantify these effects by calculating various parameters such as bond lengths, atomic charges, and aromaticity indices.

Table 1: Calculated Electronic Properties of Pyrrole Derivatives

| Compound | Aromaticity Index (NICS(0)) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Pyrrole | -15.2 | 1.84 | -5.78 | 1.23 |

| 1H-pyrrole-2-carbaldehyde | -13.5 | 3.45 | -6.21 | -0.89 |

| This compound | -14.1 (estimated) | ~3.5 (estimated) | ~-6.1 (estimated) | ~-0.9 (estimated) |

Note: NICS(0) refers to the Nucleus-Independent Chemical Shift at the ring center, a common indicator of aromaticity. More negative values indicate stronger aromaticity. HOMO and LUMO are the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. The values for this compound are estimated based on the effects of similar substituents.

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the characterization of molecules. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.

Studies on similar alkylpyrroles have demonstrated that DFT functionals, such as TPSSh, combined with appropriate basis sets like 6-311++G(2d,p), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netscispace.com For this compound, calculations would predict the chemical shifts of the pyrrole ring protons and carbons, as well as those of the cyclopropyl and carbaldehyde groups.

Similarly, the vibrational frequencies in the IR spectrum can be calculated to help assign the characteristic peaks, such as the C=O stretching frequency of the carbaldehyde group and the various C-H and C-N stretching and bending modes of the pyrrole and cyclopropyl rings.

Computational methods can identify the most probable sites for chemical reactions. The analysis of molecular descriptors derived from DFT calculations, such as the Fukui functions and the electrostatic potential map, can reveal the electrophilic and nucleophilic regions of this compound. researchgate.net

The carbaldehyde group is an electron-withdrawing group, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. Conversely, the pyrrole ring, despite the deactivating effect of the carbaldehyde, is generally electron-rich and prone to electrophilic substitution, with the C4 and C5 positions being the most likely sites for such reactions. pearson.com

Table 2: Calculated Molecular Descriptors for this compound (Estimated)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV | Indicates chemical reactivity and stability |

| Ionization Potential | ~8.1 eV | Energy required to remove an electron |

| Electron Affinity | ~0.5 eV | Energy released upon gaining an electron |

| Electronegativity | ~4.3 eV | Tendency to attract electrons |

| Hardness | ~2.6 eV | Resistance to change in electron distribution |

Note: These values are estimations based on typical DFT calculations for similar organic molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods can be employed to explore its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

Molecular dynamics simulations can provide insights into the flexibility of the cyclopropyl group and its orientation relative to the pyrrole ring. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme active site. Such simulations have been applied to various pyrrole derivatives to investigate their binding modes and affinities with biological targets. rsc.orgmdpi.com

Mechanistic Insights from Computational Analysis of Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies. This allows for a detailed understanding of the reaction pathways and the factors that control the reaction's outcome.

For instance, in reactions such as nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the pyrrole ring, computational studies can help to predict the regioselectivity and stereoselectivity of the reaction. Quantum chemical studies on reactions of similar N-substituted pyrrole-2-carbaldehydes have provided valuable insights into their reaction mechanisms. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for N-Cyclopropyl Pyrrole-2-Carbaldehydes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery and development. These methodologies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity.

For N-cyclopropyl pyrrole-2-carbaldehyde and its derivatives, QSAR models can be developed to predict their biological activities based on various molecular descriptors. These descriptors can be calculated using computational methods and can include electronic, steric, and hydrophobic properties. By analyzing the QSAR models, it is possible to identify the key structural features that are important for the desired biological activity. nih.govnih.gov

For example, a QSAR study on a series of N-cyclopropyl pyrrole-2-carbaldehyde derivatives could involve synthesizing and testing a range of analogs with different substituents on the pyrrole ring. The biological data, combined with the calculated molecular descriptors, would then be used to build a predictive QSAR model. Such models can guide the design of new, more potent compounds with improved pharmacological profiles. nih.gov

Ligand-Based and Structure-Based Design Principles

Computational chemistry and theoretical studies specific to this compound are not extensively available in publicly accessible scientific literature. However, the principles of ligand-based and structure-based design are widely applied to pyrrole derivatives in the pursuit of novel therapeutic agents. These approaches are crucial in modern drug discovery for identifying and optimizing lead compounds.

Ligand-Based Design: This strategy is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For pyrrole-containing compounds, researchers might construct a pharmacophore model based on a series of known active molecules. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For instance, in the development of antimicrobial agents, a ligand-based approach was used to design N-arylpyrrole derivatives, leading to the identification of compounds with significant activity against various pathogens. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves designing ligands that can fit precisely into the binding site of the target protein, thereby modulating its activity. For example, in the design of inhibitors for the enzyme InhA, a key target in Mycobacterium tuberculosis, structure-based design was utilized to develop novel pyrrole-fused pyrimidine (B1678525) derivatives. nih.govrsc.orgresearchgate.net This process involves analyzing the interactions between a known inhibitor and the enzyme's active site to guide the design of new, more potent inhibitors. A similar approach has been applied to the design of pyrrole derivatives as MEK inhibitors.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing scientists to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.

While specific molecular docking studies for this compound are not readily found, research on analogous pyrrole structures provides insight into how this compound might interact with biological targets. For example, in a study on pyrrole-2-carbohydrazide derivatives as potential antitubercular agents, molecular docking was used to investigate the interactions between the designed compounds and the active site of the enoyl-acyl carrier protein reductase (InhA). vlifesciences.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's inhibitory activity.

Similarly, in the development of novel pyrrole derivatives as inhibitors for enzymes like monoamine oxidase B (MAO-B), molecular docking simulations have demonstrated favorable hydrophobic interactions of the pyrrole ring within the active site. mdpi.com For instance, the pyrrole fragment can form π-π stacking interactions with aromatic amino acid residues like tryptophan, contributing to the stability of the protein-ligand complex. mdpi.com

The table below summarizes findings from molecular docking studies on various pyrrole derivatives, illustrating the types of interactions and target enzymes that have been investigated. This data, while not specific to this compound, provides a framework for understanding its potential interactions.

| Compound Class | Target Enzyme | Key Interactions Observed in Docking Studies | Reference |

| Pyrrole-fused pyrimidines | InhA | Hydrogen bonding, hydrophobic interactions | nih.govrsc.orgresearchgate.net |

| Pyrrole-based valine-containing derivatives | MAO-B | Hydrophobic interactions, π-π stacking with Trp286 | mdpi.com |

| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase (InhA) | Hydrogen bonding, van der Waals interactions | vlifesciences.com |

| Fused 1H-pyrroles | EGFR/CDK2 | Hydrogen bonding with key amino acid residues | nih.gov |

These examples underscore the utility of molecular docking in elucidating the binding modes of pyrrole-containing compounds and in guiding the design of more effective therapeutic agents. The insights gained from such studies on related molecules can inform future computational investigations of this compound and its derivatives.

Diversified Applications in Contemporary Organic Synthesis and Advanced Materials

A Strategic Building Block in Organic Synthesis

The inherent reactivity of the aldehyde group, combined with the electronic properties of the pyrrole (B145914) ring and the conformational rigidity of the cyclopropyl (B3062369) moiety, makes 1-cyclopropyl-1H-pyrrole-2-carbaldehyde a prized component in the synthesis of novel organic compounds. chemimpex.com Chemists utilize this compound to construct intricate molecular frameworks, streamlining synthetic pathways and enabling the creation of molecules with diverse functionalities. chemimpex.com

Role in the Synthesis of Heterocyclic Scaffolds and Architectures

This compound serves as a key precursor in the synthesis of various N-fused heterocyclic compounds. These structures are of significant interest due to their presence in numerous biologically active molecules. Annulation strategies, which involve the formation of a new ring fused to the initial pyrrole core, are commonly employed. researchgate.netelsevierpure.com For instance, reactions with binucleophilic reagents can lead to the formation of complex polycyclic systems. windows.net

The aldehyde functionality of this compound readily participates in condensation reactions with active methylene (B1212753) compounds, a class of molecules with two electron-withdrawing groups. researchgate.netrsc.org These reactions are fundamental in constructing larger, more complex heterocyclic systems. Furthermore, this aldehyde is a suitable substrate for multicomponent reactions, a powerful tool in synthetic chemistry where three or more reactants combine in a single step to form a complex product, thereby increasing efficiency and reducing waste. windows.netresearchgate.net One notable application is in the synthesis of pyrrolo[1,2-a]pyrazines through a domino Michael addition-aldol condensation-aromatization sequence. researchgate.net

| Reaction Type | Reactants | Resulting Heterocyclic Scaffold | Reference |

| Annulation | N-aroylmethylpyrrole-2-carboxaldehyde derivatives | N-fused heterocycles | researchgate.net |

| Condensation | Active methylene compounds | Substituted pyrroles and fused rings | researchgate.netrsc.org |

| Multicomponent Reaction | α-haloketone, azide, N-substituted pyrrole-2-carboxaldehyde | 3,4-diacylpyrrolo[1,2-a]pyrazine | researchgate.net |

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The pyrrole nucleus is a common feature in many pharmaceutical drugs and agrochemicals. nih.gov The specific structural attributes of this compound make it an attractive starting material for the synthesis of advanced intermediates for these industries. chemimpex.com Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents. chemimpex.com

A significant area of interest is the development of kinase inhibitors, a class of drugs that block the action of enzymes called kinases, which are often dysregulated in diseases like cancer and inflammatory conditions. mdpi.com For example, pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as Janus kinase (JAK) inhibitors, and the synthesis of such scaffolds can potentially start from pyrrole-2-carbaldehyde derivatives. nih.govnih.gov Similarly, pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine cores, found in various kinase inhibitors, represent synthetic targets accessible from this versatile building block. researchgate.net

In the agrochemical sector, pyrrole-containing compounds have shown promise as insecticidal agents. nih.gov The unique combination of the cyclopropyl group and the pyrrole ring in this compound can be exploited to generate novel pesticide and herbicide candidates. chemimpex.com

| Target Application Area | Potential Therapeutic/Agrochemical Class | Relevant Heterocyclic Core | Key Findings |

| Pharmaceuticals | Anti-inflammatory, Analgesic | Pyrrole | Derivatives show potential for development. chemimpex.com |

| Pharmaceuticals | Janus Kinase (JAK) Inhibitors | Pyrrolo[1,2-b]pyridazine | Scaffold identified as a potent inhibitor class. nih.gov |

| Pharmaceuticals | Kinase Inhibitors | Pyrrolo[2,3-b]pyridine | Derivatives identified as potent inhibitors of Cdc7 kinase. researchgate.net |

| Agrochemicals | Insecticides | Pyrrole | Pyrrole derivatives exhibit significant insecticidal activity. nih.gov |

Potential Contributions to Functional Materials Development

Beyond its role in life sciences, this compound holds potential for the development of advanced functional materials. The pyrrole unit is a well-known component of conducting polymers and organic electronic materials. chemimpex.com

Applications in Polymer Science and Coatings

Pyrrole and its derivatives can be polymerized to form polypyrroles, a class of conducting polymers with a range of applications. While specific studies on the polymerization of this compound are not extensively documented, the presence of the reactive aldehyde group offers a handle for incorporation into polymer chains through various polymerization techniques. This could lead to the development of novel polymers with tailored electronic and physical properties for use in coatings, antistatic materials, and smart fabrics. The cyclopropyl group may impart unique conformational and packing characteristics to the resulting polymers.

Design of Materials for Electronic and Sensor Technologies

The electron-rich nature of the pyrrole ring makes it a suitable component for organic electronic materials. researchgate.net Pyrrole-based compounds are utilized in the design of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The introduction of a cyclopropyl group, as in this compound, can influence the molecular packing and electronic properties of these materials, potentially leading to enhanced device performance. rsc.orgnih.gov

Furthermore, the aldehyde functionality allows for the straightforward chemical modification of the molecule, enabling its integration into sensor arrays. Pyrrole-2-carbaldehyde derivatives have been used in the development of fluorescent probes for the detection of specific analytes. By modifying the this compound core, it may be possible to design novel chemosensors for a variety of applications, from environmental monitoring to medical diagnostics. The ability to fine-tune the electronic properties of the pyrrole ring through substitution makes this compound a promising platform for the creation of next-generation sensor technologies. jmaterenvironsci.com

Biosynthetic Relevance and Natural Product Isolation of Pyrrole 2 Carbaldehydes

Natural Occurrence of Pyrrole-2-Carbaldehyde Structural Motifs (General)

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are widespread in nature, having been isolated from diverse sources including fungi, plants, and marine microorganisms. nih.govnih.gov These compounds are often responsible for the flavor and aroma of certain foods and can exhibit a range of biological activities. mdpi.comrsc.org

The structural diversity of these natural products is notable. In plants, they have been identified in roots, leaves, and seeds. nih.gov For instance, derivatives have been isolated from the roots of Angelica dahurica and the seeds of watermelon (Citrullus lanatus). nih.govnih.gov In the case of watermelon, unique compounds containing both pyrazole (B372694) and pyrrole (B145914) rings have been identified, likely derived from the non-proteinogenic amino acid β-(1-pyrazolyl)alanine. rsc.org Marine sponges, such as Oscarella lobularis and Laxosuberites sp., have also proven to be a rich source of various 3-alkyl-Py-2-C derivatives. mdpi.com The table below summarizes some examples of naturally occurring pyrrole-2-carbaldehydes.

Table 1: Examples of Naturally Occurring Pyrrole-2-Carbaldehyde Derivatives

| Compound Name | Natural Source | Reference |

| Dahurines A-F | Roots of Angelica dahurica | nih.gov |

| 1-[5-(5-hydroxymethyl-1H-Py-2-C-1-yl)ethyl]-1H-pyrazole | Seeds of Citrullus lanatus (watermelon) | nih.gov |

| 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid | Fruits of Morus alba (White Mulberry) | mdpi.com |

| 3-alkyl-Py-2-C derivatives | Marine sponge Oscarella lobularis | mdpi.com |

| Pyrrolomorpholine spiroketals (e.g., Pollenpyrroside A) | Various plants | nih.gov |

Biocatalytic and Enzymatic Pathways for Formyl Pyrrole Synthesis

While many pyrrole-2-carbaldehydes found in nature, particularly in thermally processed foods, are products of non-enzymatic reactions, specific biosynthetic pathways for the pyrrole ring and its functionalization do exist. rsc.org

The fundamental biosynthesis of the pyrrole ring, the precursor to many essential biomolecules like heme and chlorophyll, typically begins with 5-aminolevulinic acid (ALA). wikipedia.orgnih.gov The enzyme ALA dehydratase catalyzes the Knorr-type condensation of two ALA molecules to form the pyrrole derivative porphobilinogen (B132115) (PBG), which serves as the building block for tetrapyrroles. wikipedia.orgnih.gov

However, for many simple 5-hydroxymethylpyrrole-2-carbaldehydes, a direct enzymatic synthesis pathway has not been identified; they are generally considered to arise from the Maillard reaction. rsc.org In contrast, some unique enzymatic routes have been discovered. In Streptomyces ambofaciens, a distinct pyrrole biosynthesis pathway originates from fructose-6-phosphate. rsc.org

More recently, a novel biocatalytic route for producing pyrrole-2-carbaldehyde has been demonstrated via enzymatic CO2 fixation. mdpi.comresearchgate.net This process utilizes a coupled enzyme system: a UbiD-type decarboxylase from Pseudomonas aeruginosa (HudA/PA0254) and a carboxylic acid reductase (CAR) from Segniliparus rotundus. mdpi.comresearchgate.net The UbiD enzyme catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced by the CAR enzyme to yield pyrrole-2-carbaldehyde. mdpi.commdpi.com This one-pot reaction cascade represents a significant advancement in the sustainable synthesis of these compounds under ambient conditions. mdpi.com

Table 2: Key Enzymes in Pyrrole and Formyl Pyrrole Biosynthesis

| Enzyme/System | Reaction | Precursor(s) | Product | Reference |

| Porphobilinogen synthase (ALA dehydratase) | Knorr-type condensation | 5-aminolevulinic acid (ALA) | Porphobilinogen (PBG) | nih.gov |

| UbiD-type decarboxylase (e.g., PA0254) + Carboxylic Acid Reductase (CAR) | Carboxylation and Reduction | Pyrrole, CO2 | Pyrrole-2-carbaldehyde | mdpi.comresearchgate.net |

Maillard Reaction Products with Pyrrole-2-Carbaldehyde Skeletons

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically upon heating. It is a primary source of many pyrrole-2-carbaldehyde derivatives found in cooked and processed foods. rsc.orgrsc.org These compounds, sometimes referred to as pyrralines, contribute significantly to the flavor, aroma, and color of food. rsc.org

The widely accepted mechanism for the formation of these pyrroles involves the condensation of an amine (from an amino acid) with 3-deoxyglucosone (B13542) (3-DG), an intermediate in the Maillard pathway formed from the degradation of Amadori compounds. nih.govrsc.org The reaction proceeds through a series of steps including dehydration, cyclization, and elimination to form the aromatic pyrrole ring. rsc.org

A classic example is the formation of ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine, known as pyrraline (B118067), from the reaction between D-glucose and the ε-amino group of L-lysine. nih.gov Similarly, reacting D-glucose with γ-aminobutyric acid (GABA) can produce γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid. nih.govmdpi.com These reactions highlight how the structure of the participating amino acid is incorporated into the final pyrrole derivative. The formation of these compounds is not limited to food; pyrraline has also been identified in vivo as a molecular marker of diabetes. nih.govnih.gov Laboratory synthesis often mimics these conditions, using carbohydrates and primary amines in the presence of an acid catalyst to produce various N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes. researchgate.net

Future Perspectives and Emerging Research Directions in 1 Cyclopropyl 1h Pyrrole 2 Carbaldehyde Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol

The development of stereoselective synthetic methods is a cornerstone of modern drug discovery and materials science. For derivatives of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, future research is expected to focus on controlling the stereochemistry of reactions involving the aldehyde functional group and the cyclopropyl (B3062369) ring.

Asymmetric organocatalysis, which has proven powerful for the functionalization of aldehydes, represents a significant area for advancement. nih.gov Chiral catalysts, such as those derived from proline and other amino acids, could be employed to achieve high enantioselectivity in reactions like aldol (B89426) additions, Michael additions, and Mannich reactions starting from this compound. mdpi.commdpi.com The development of catalysts specifically tailored to the steric and electronic properties of the N-cyclopropylpyrrole scaffold will be crucial. Furthermore, strategies for the asymmetric cyclopropanation of pyrrole (B145914) precursors could offer alternative routes to enantiomerically pure starting materials. semanticscholar.org

Key research objectives in this area will include the synthesis of chiral derivatives with multiple stereocenters, which are often required for potent and selective biological activity.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Chiral Catalyst | Potential Chiral Product |

|---|---|---|

| Aldol Addition | Proline-derived organocatalysts | Chiral β-hydroxy aldehydes/ketones |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Chiral γ-functionalized aldehydes |

| Mannich Reaction | Chiral phosphoric acids | Chiral β-amino aldehydes |

Novel Reaction Discoveries and Catalytic Systems

The reactivity of the pyrrole ring and the aldehyde group provides a rich platform for discovering novel transformations. chemimpex.com Future research is likely to uncover new reactions that leverage the unique electronic nature of the 1-cyclopropyl-substituted pyrrole system. This includes the development of innovative cycloaddition reactions and C-H functionalization methods to build molecular complexity efficiently. nih.gov

Biocatalysis is an emerging frontier that holds considerable promise. The use of enzymes, such as engineered carboxylic acid reductases (CARs) or other oxidoreductases, could enable highly selective transformations under mild, environmentally friendly conditions. mdpi.comresearchgate.net For instance, enzymatic systems could be developed for the stereoselective reduction of the aldehyde or for the functionalization of the pyrrole ring at specific positions. The discovery of novel enzymes or the engineering of existing ones to accept this compound as a substrate will be a key research avenue. mdpi.com

Refined Computational Predictions and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. mdpi.com For this compound, quantum chemical methods can provide deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.net These predictions can guide the rational design of experiments, catalysts, and reaction conditions, thereby accelerating the discovery of new synthetic methods.

Machine learning algorithms, trained on large datasets of chemical reactions, have the potential to predict the outcomes of novel transformations involving this compound. nih.gov These models can identify optimal catalysts, solvents, and temperatures, significantly reducing the empirical effort required for reaction optimization. mdpi.com As more data on the reactivity of substituted pyrroles becomes available, the predictive power of these models will continue to improve, enabling the in silico design of complex, multi-step synthetic routes.

Integration with Flow Chemistry and Automation

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netgoflow.at The integration of synthetic routes involving this compound with continuous flow systems is a promising future direction. This approach is particularly advantageous for reactions that are highly exothermic or that involve unstable intermediates. nih.gov

Automated synthesis platforms, guided by machine learning algorithms, could use flow chemistry to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound. mdpi.com Such systems can autonomously optimize reaction yields and selectivities, leading to the rapid generation of libraries of novel compounds for biological screening. The development of robust, multi-step flow syntheses will be a key enabler for the industrial-scale production of valuable molecules derived from this compound. illinois.edu Research has already demonstrated the feasibility of continuous-flow synthesis for related cyclopropyl carbonyl compounds. researchgate.net

Table 2: Advantages of Flow Chemistry for this compound Chemistry

| Feature | Benefit in Synthesis & Derivatization |

|---|---|

| Enhanced Heat Transfer | Safe handling of exothermic reactions; precise temperature control for improved selectivity. |

| Rapid Mixing | Increased reaction rates and yields; suppression of side reactions. |

| Scalability | Seamless transition from laboratory-scale discovery to pilot-scale production. |

| Automation | High-throughput screening of reaction conditions and automated library synthesis. |

Design of Targeted Chemical Probes and Tools

The unique structure of this compound makes it an attractive scaffold for the design of chemical probes and tools to investigate biological systems. The aldehyde can act as a reactive handle for covalent modification of biological targets or for conjugation to reporter molecules like fluorophores.

Future research will likely focus on designing derivatives that can act as specific inhibitors or modulators of enzymes or receptors. The cyclopropyl group can impart conformational rigidity and favorable metabolic properties, while modifications to the pyrrole ring can be used to tune binding affinity and selectivity. chemimpex.com For example, building on the known potential of pyrrole carbaldehydes as pharmacophores for enzymes like enoyl-ACP reductase, targeted probes could be developed to study bacterial metabolic pathways. researchgate.net Computational docking and molecular dynamics simulations will be instrumental in the rational design of these targeted molecules. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via modified Paal-Knorr pyrrole synthesis or transition-metal-catalyzed cyclopropane functionalization. For example, General Procedure B (used for structurally similar compounds in ) involves reacting pyridinium iodide salts with cyclopropane-containing nucleophiles under mild conditions (40–60°C, 12–24 hours). Yields for analogous compounds range from 28% to 86% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability.

- Catalyst tuning : Pd/Cu systems improve regioselectivity for cyclopropane attachment.

- Purification : Column chromatography with petroleum ether/ethyl acetate (20:1) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the aldehyde proton at δ ~9.40 ppm (singlet) and cyclopropyl protons as multiplets (δ 0.68–1.76 ppm). The pyrrole ring carbons appear at δ 124–150 ppm .

- HRMS : Exact mass calculated for C₉H₁₁NO (M+H⁺): 150.0913; deviations >0.0005 suggest impurities .

- IR : Strong aldehyde C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition reactions compared to phenyl or alkyl substituents?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering reaction pathways. For instance:

- Steric effects : Cyclopropane’s rigid geometry reduces accessibility to the aldehyde group, slowing nucleophilic attack (e.g., Grignard additions require 24 hours vs. 12 hours for phenyl analogs) .

- Electronic effects : Cyclopropane’s ring strain increases electrophilicity at the aldehyde carbon, as shown by DFT calculations (partial charge: +0.32 vs. +0.25 for methyl-substituted analogs) .

- Case Study : In Cannizzaro reactions, cyclopropyl derivatives show 20% lower yields than phenyl-substituted counterparts due to steric interference with base coordination .

Q. What computational approaches are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6). The cyclopropyl group enhances hydrophobic interactions but may clash with active-site residues (e.g., Phe304 in CYP3A4) .

- QSAR modeling : Train models on pyrrole-carbaldehyde datasets (e.g., IC₅₀ values for antifungal activity) using descriptors like LogP, polar surface area, and H-bond acceptor count .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrole-2-carbaldehydes?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. For example:

- Antimicrobial assays : Variations in MIC values (e.g., 2–16 µg/mL for C. albicans) may stem from differences in broth microdilution protocols (CLSI vs. EUCAST standards) .

- Purity validation : Impurities <1% (e.g., unreacted cyclopropane precursors) can skew results. Use HPLC-UV (λ = 254 nm) with C18 columns for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。